

7-Amino-4-(trifluoromethyl)coumarin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Amino-4-(trifluoromethyl)coumarin

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **7-Amino-4-(trifluoromethyl)coumarin** (AFC), a key fluorescent probe in biomedical research and drug discovery. This document details its core chemical characteristics, provides experimental protocols for its synthesis and use, and visualizes key experimental workflows.

Core Chemical Properties

7-Amino-4-(trifluoromethyl)coumarin, also known as Coumarin 151, is a synthetic aromatic compound widely utilized as a fluorescent marker.^[1] Its trifluoromethyl group at the 4-position distinguishes it from its counterpart, 7-amino-4-methylcoumarin (AMC), offering altered spectral properties and increased stability in certain applications.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₆ F ₃ NO ₂	[2]
Molecular Weight	229.16 g/mol	[2]
Melting Point	221-222 °C	
Appearance	Yellow powder/crystals	[1]
Solubility	Soluble in DMSO, DMF, and methanol. Insoluble in water.	[3]
pKa (strongest basic)	~3.37 (estimated based on 7-amino-4-methylcoumarin)	[4]
Excitation Maximum (λ _{ex})	~376-400 nm	[5][6]
Emission Maximum (λ _{em})	~482-490 nm	[5][6]

Experimental Protocols

Synthesis of 7-Amino-4-(trifluoromethyl)coumarin via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins.[7] This protocol is a generalized procedure and may require optimization.

Materials:

- m-Aminophenol
- Ethyl 4,4,4-trifluoroacetoacetate
- Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15, or other solid acid catalyst)
- Ethanol
- Ice bath
- Round-bottom flask

- Reflux condenser
- Stirring apparatus
- Filtration apparatus

Procedure:

- In a round-bottom flask, combine m-aminophenol and a molar equivalent of ethyl 4,4,4-trifluoroacetoacetate.
- Slowly add the acid catalyst to the reaction mixture while cooling in an ice bath and stirring. The amount and type of catalyst will influence the reaction rate and yield.
- After the initial exothermic reaction subsides, attach a reflux condenser and heat the mixture. The reaction temperature and time will depend on the chosen catalyst and should be monitored by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
- Collect the precipitate by filtration and wash thoroughly with cold water to remove any remaining acid.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to yield purified **7-Amino-4-(trifluoromethyl)coumarin**.

Fluorometric Protease Activity Assay

This protocol outlines a general procedure for measuring the activity of a protease using a **7-Amino-4-(trifluoromethyl)coumarin**-based substrate.

Materials:

- Purified protease of interest
- AFC-conjugated peptide substrate specific for the protease

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing appropriate cofactors and salts for the specific enzyme)
- **7-Amino-4-(trifluoromethyl)coumarin** (for standard curve)
- DMSO
- 96-well black microplate
- Fluorescence microplate reader

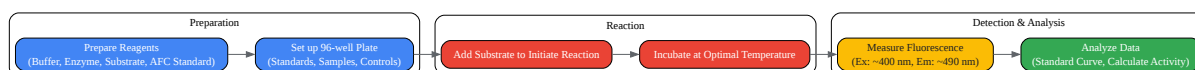
Procedure:

- Prepare a stock solution of the AFC-conjugated peptide substrate in DMSO. Further dilute to the desired working concentration in Assay Buffer. The optimal substrate concentration should be determined empirically and is typically around the K_m value for the enzyme.
- Prepare a standard curve of free AFC. Dissolve **7-Amino-4-(trifluoromethyl)coumarin** in DMSO to create a high-concentration stock solution. Perform serial dilutions in Assay Buffer to generate a range of concentrations for the standard curve.
- Set up the assay plate:
 - Add the AFC standards to designated wells in triplicate.
 - In separate wells, add the enzyme solution diluted in Assay Buffer. Include a "no-enzyme" control containing only Assay Buffer.
 - To initiate the enzymatic reaction, add the AFC-conjugated substrate solution to the wells containing the enzyme and the "no-enzyme" control.
- Incubate the plate at the optimal temperature for the enzyme, protected from light.
- Measure the fluorescence intensity at appropriate time intervals using a fluorescence microplate reader with excitation set to ~380-400 nm and emission to ~480-500 nm.
- Data Analysis:

- Subtract the background fluorescence (from the "no-enzyme" control) from all readings.
- Plot the fluorescence of the AFC standards against their concentrations to generate a standard curve.
- Convert the fluorescence readings from the enzyme reactions to the concentration of released AFC using the standard curve.
- Calculate the initial reaction velocity (V_0) from the linear portion of the progress curve (product concentration vs. time). The enzyme activity is proportional to V_0 .

Visualizations

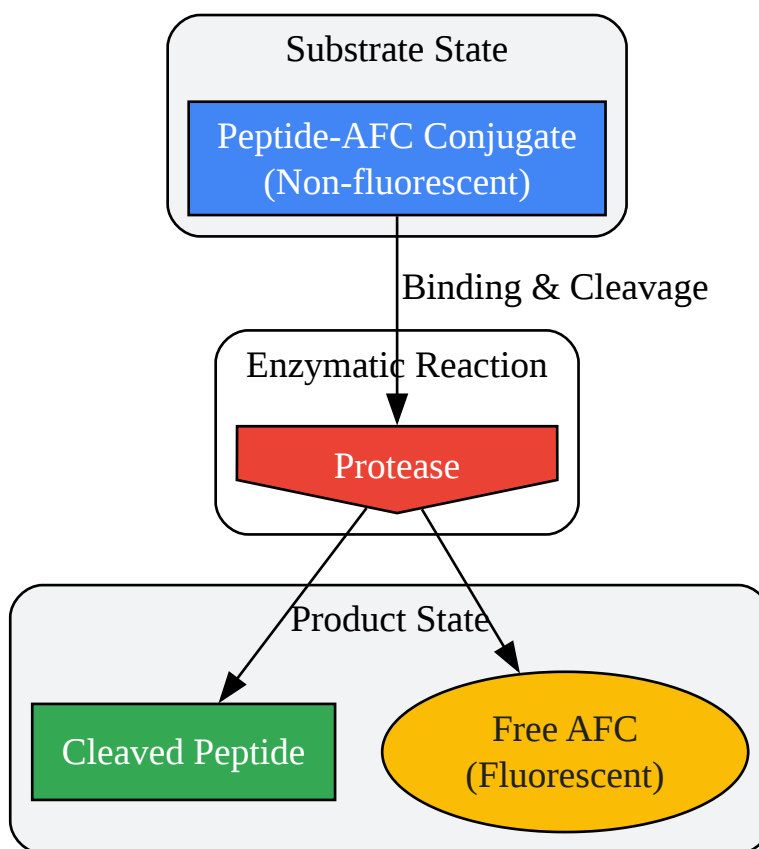
Logical Workflow for Protease Assay



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Caption: Workflow for a fluorometric protease assay using an AFC-based substrate.

Signaling Pathway of AFC-based Protease Detection



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